2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine
Brand Name: Vulcanchem
CAS No.: 2549023-30-3
VCID: VC11839587
InChI: InChI=1S/C18H19N7O/c26-17(23-8-10-24(11-9-23)18-19-6-1-7-20-18)14-4-5-16-21-15(13-2-3-13)12-25(16)22-14/h1,4-7,12-13H,2-3,8-11H2
SMILES: C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Molecular Formula: C18H19N7O
Molecular Weight: 349.4 g/mol

2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine

CAS No.: 2549023-30-3

Cat. No.: VC11839587

Molecular Formula: C18H19N7O

Molecular Weight: 349.4 g/mol

* For research use only. Not for human or veterinary use.

2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine - 2549023-30-3

Specification

CAS No. 2549023-30-3
Molecular Formula C18H19N7O
Molecular Weight 349.4 g/mol
IUPAC Name (2-cyclopropylimidazo[1,2-b]pyridazin-6-yl)-(4-pyrimidin-2-ylpiperazin-1-yl)methanone
Standard InChI InChI=1S/C18H19N7O/c26-17(23-8-10-24(11-9-23)18-19-6-1-7-20-18)14-4-5-16-21-15(13-2-3-13)12-25(16)22-14/h1,4-7,12-13H,2-3,8-11H2
Standard InChI Key IDXGGRHJYNRXDU-UHFFFAOYSA-N
SMILES C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5
Canonical SMILES C1CC1C2=CN3C(=N2)C=CC(=N3)C(=O)N4CCN(CC4)C5=NC=CC=N5

Introduction

The compound 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine is a complex organic molecule that combines a pyrimidine ring with a piperazine moiety substituted by an imidazo[1,2-b]pyridazine group. This structure suggests potential biological activity, particularly in fields like neuropharmacology and cancer treatment, due to the presence of both heterocyclic systems.

Synthesis

The synthesis of 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine likely involves multi-step reactions similar to those used for related compounds. A common approach might include:

  • Preparation of the Imidazo[1,2-b]pyridazine Moiety: This could involve condensation reactions or cyclization steps to form the imidazo[1,2-b]pyridazine ring.

  • Attachment to Piperazine: The imidazo[1,2-b]pyridazine-6-carbonyl group would be linked to a piperazine ring, potentially through a carbonyl linkage.

  • Pyrimidine Ring Attachment: The final step would involve attaching the pyrimidine ring to the piperazine, possibly through nucleophilic substitution.

Biological Activity

While specific data on the biological activity of 2-(4-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}piperazin-1-yl)pyrimidine is not available, compounds with similar structures have shown potential in inhibiting cellular signaling pathways. For example, 1-{2-cyclopropylimidazo[1,2-b]pyridazine-6-carbonyl}-4-phenylpiperazine has been noted for its ability to inhibit TAK1, a kinase involved in cell growth and apoptosis regulation.

Research Findings and Potential Applications

Compound FeatureDescription
Chemical StructureCombines pyrimidine, piperazine, and imidazo[1,2-b]pyridazine rings.
Potential Biological ActivityMay inhibit cellular signaling pathways similar to related compounds.
Synthesis ApproachLikely involves multi-step reactions including condensation and nucleophilic substitution.
ApplicationsPotential therapeutic applications in neuropharmacology and cancer treatment.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator